Methyl 3-(chlorosulfonyl)-2-phenylpropanoate
Overview
Description
Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is a chemical compound with the CAS Number: 15441-07-3 . It has a molecular weight of 186.62 . The compound is a colorless to light-yellow liquid .
Molecular Structure Analysis
The InChI code for Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is 1S/C4H7ClO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is a colorless to light-yellow liquid . It is stored in a refrigerator .Scientific Research Applications
Chemical Synthesis and Derivative Formation
- Research demonstrates the formation of cyclopropane derivatives via the Blaise rearrangement, showing the synthesis of ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-phenylcyclopropanecarboxylates from related tosylates of ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate (Abe & Suehiro, 1982).
- Another study explored the synthesis of mono- and bis-chlorosulfonylarylpyrones and related sulfonates and sulfonamides, indicating the reactivity and application potential of such compounds in diverse chemical synthesis (Shahrisa et al., 2010).
Pharmaceutical Synthesis
- In the pharmaceutical sector, a chemoenzymatic synthesis approach was utilized for creating the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere) from methyl 3-chloro-2-oxo-3-phenylpropanoate, highlighting its relevance in intricate drug synthesis processes (Hamamoto et al., 2000).
Asymmetric Radical Reactions
- A study conducted on the asymmetric addition of sulfonyl chloride to 1-phenylpropene catalyzed by ruthenium, indicated the formation of optically active adducts, suggesting the potential of methyl 3-(chlorosulfonyl)-2-phenylpropanoate in stereochemical control and asymmetric synthesis (Kameyama & Kamigata, 1989).
Antimicrobial Applications
- Compounds derived from methyl 3-phenylpropanoate demonstrated potent antibacterial and antifungal activities, indicating its potential in the development of new antimicrobial agents (Fuloria et al., 2009).
Safety And Hazards
Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is associated with several hazard statements including H302, H315, H319, H335 . These statements indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
properties
IUPAC Name |
methyl 3-chlorosulfonyl-2-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-15-10(12)9(7-16(11,13)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYNHZWNQNGIPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS(=O)(=O)Cl)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(chlorosulfonyl)-2-phenylpropanoate | |
CAS RN |
1803560-95-3 | |
Record name | methyl 3-(chlorosulfonyl)-2-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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